molecular formula C12H18FN B1486523 [(2-Fluorophenyl)methyl](pentan-2-yl)amine CAS No. 1019593-92-0

[(2-Fluorophenyl)methyl](pentan-2-yl)amine

Cat. No. B1486523
M. Wt: 195.28 g/mol
InChI Key: NADCZWPLUVENOD-UHFFFAOYSA-N
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Description

“(2-Fluorophenyl)methylamine” is a chemical compound that has garnered significant attention from researchers due to its unique physical and chemical properties. It’s a synthetic cathinone, one of the most numerous and widespread groups among novel psychoactive substances (NPS) .


Molecular Structure Analysis

The molecular formula of “(2-Fluorophenyl)methylamine” is C12H18FN. Synthetic cathinones are derivatives of cathinone, a natural alkaloid found in the shrub Catha edulis .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study by Ni et al. (2017) explored the synthesis and biological evaluation of novel 2‐aminonicotinamide derivatives, including compounds structurally similar to (2-Fluorophenyl)methylamine, as antifungal agents. They found that these compounds showed potent antifungal activity against various strains, including fluconazole-resistant ones, indicating their potential as effective antifungal agents (Ni et al., 2017).

Polymer Electrolytes Synthesis

  • Research by Kim et al. (2011) involved the synthesis of guanidinium-functionalized polymer electrolytes through an activated fluorophenyl-amine reaction, akin to the chemistry of (2-Fluorophenyl)methylamine. This process enabled precise control of cation functionality, important for developing advanced polymer materials (Kim et al., 2011).

Spectroscopic Studies for Substance Identification

  • Nycz et al. (2016) conducted spectroscopic studies for the identification of cathinones, a class of synthetic stimulants. They utilized similar chemical structures, indicating the relevance of (2-Fluorophenyl)methylamine in analytical chemistry for substance identification and analysis (Nycz et al., 2016).

Electrochemical Fluorination

  • A study by Ono et al. (1985) investigated the electrochemical fluorination of partly fluorinated compounds, which is a key process in synthesizing structures like (2-Fluorophenyl)methylamine. This research contributes to understanding the synthesis and properties of fluorinated organic compounds (Ono et al., 1985).

Radioactive Labeling for Medical Imaging

  • Research by Nag et al. (2013) involved synthesizing fluorine-18 labeled derivatives of propargyl amine for potential use in PET imaging to visualize monoamine oxidase B activity. This indicates the potential of fluorinated compounds in medical imaging and diagnostics (Nag et al., 2013).

Organotin(IV) Complexes in Cancer Research

  • A study by Basu Baul et al. (2009) discussed the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes, which showed significant cytotoxic effects against various human tumor cell lines. This research highlights the potential of fluorophenyl compounds in developing new anticancer drugs (Basu Baul et al., 2009).

Fluorogenic Reagent for Amine Analysis

  • Chen and Novotny (1997) developed a fluorogenic reagent for the analysis of primary amines and aminated carbohydrates. This study demonstrates the application of fluorinated compounds in analytical chemistry, particularly in high-performance liquid chromatography and mass spectrometry (Chen & Novotny, 1997).

These studies collectively illustrate the diverse scientific applications of (2-Fluorophenyl)methylamine and similar compounds, ranging from antifungal agents and polymer electrolytes to potential medical imaging and cancer treatment applications. The compound's structural and chemical properties make it a versatile candidate for various research areas.

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]pentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN/c1-3-6-10(2)14-9-11-7-4-5-8-12(11)13/h4-5,7-8,10,14H,3,6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADCZWPLUVENOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NCC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Fluorophenyl)methyl](pentan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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